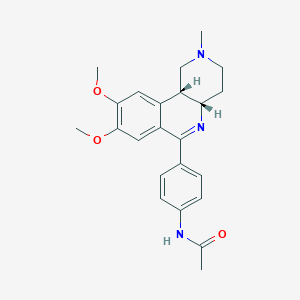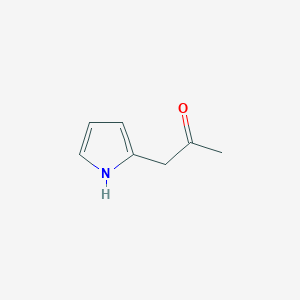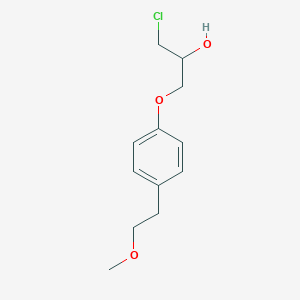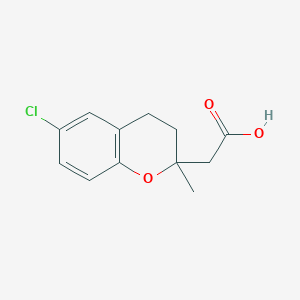
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid, also known as Chromanol 293B, is a chemical compound that has been extensively used in scientific research. It belongs to the family of benzopyran compounds and has been found to possess various biological properties.
作用机制
The mechanism of action of 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B involves the inhibition of the IKs current in cardiac cells. This leads to a prolongation of the action potential duration and an increase in the refractory period. 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has been found to bind to the pore-forming subunit of the IKs channel, thereby blocking the flow of potassium ions through the channel.
生化和生理效应
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has been found to have various biochemical and physiological effects. It has been shown to prolong the QT interval in electrocardiograms, which is indicative of delayed cardiac repolarization. 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has also been found to reduce the incidence of ventricular fibrillation and sudden cardiac death in animal models of cardiac arrhythmias. Additionally, 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has been shown to have anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
One of the main advantages of using 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B in lab experiments is its specificity for the IKs channel. This allows researchers to selectively block the IKs current without affecting other potassium currents in cardiac cells. However, 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has been found to have off-target effects on other ion channels, which can complicate the interpretation of experimental results. Another limitation of using 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B is its potential toxicity, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the use of 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B in scientific research. One area of interest is the investigation of the role of IKs in the pathogenesis of cardiac arrhythmias and sudden cardiac death. 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B can be used to study the effects of IKs blockade on cardiac electrophysiology and arrhythmogenesis in animal models. Another area of interest is the development of more selective and potent IKs blockers based on the structure of 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B. These compounds could be used to further elucidate the role of IKs in cardiac repolarization and arrhythmias. Additionally, 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B can be used to investigate the potential therapeutic applications of IKs blockade in the treatment of inflammatory and neoplastic diseases.
Conclusion:
In conclusion, 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B is a valuable tool for studying the role of IKs in cardiac repolarization and arrhythmias. Its ability to selectively block the IKs current in cardiac cells has made it a widely used compound in scientific research. Despite its limitations, 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has provided important insights into the mechanisms underlying cardiac arrhythmias and has the potential to lead to the development of new therapies for these conditions.
合成方法
The synthesis of 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B involves the reaction of 6-chloro-2-methylcoumarin with ethyl chloroacetate in the presence of sodium hydride. The resulting product is then hydrolyzed to yield 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B. This synthesis method has been well-established and has been used by numerous researchers to obtain 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B for their experiments.
科学研究应用
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has been extensively used in scientific research due to its ability to block the slow delayed rectifier potassium current (IKs) in cardiac cells. This property of 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has made it a valuable tool for studying the role of IKs in cardiac repolarization and arrhythmias. 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has also been used to investigate the effects of IKs blockade on the action potential duration and refractoriness of cardiac cells.
属性
CAS 编号 |
106430-26-6 |
|---|---|
产品名称 |
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid |
分子式 |
C12H13ClO3 |
分子量 |
240.68 g/mol |
IUPAC 名称 |
2-(6-chloro-2-methyl-3,4-dihydrochromen-2-yl)acetic acid |
InChI |
InChI=1S/C12H13ClO3/c1-12(7-11(14)15)5-4-8-6-9(13)2-3-10(8)16-12/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
InChI 键 |
QFDFXSNSTAWKAN-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(O1)C=CC(=C2)Cl)CC(=O)O |
规范 SMILES |
CC1(CCC2=C(O1)C=CC(=C2)Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



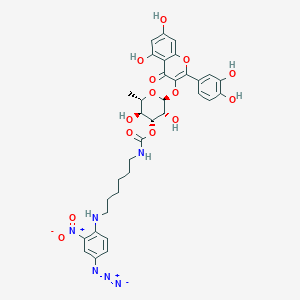
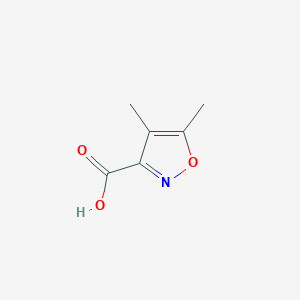
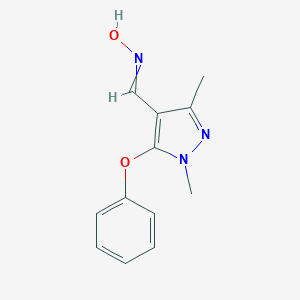
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)
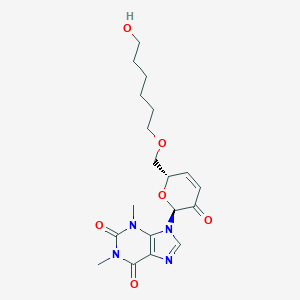

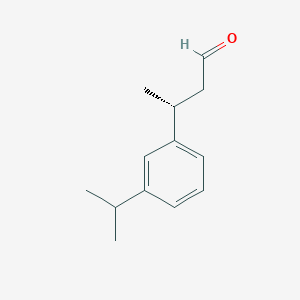
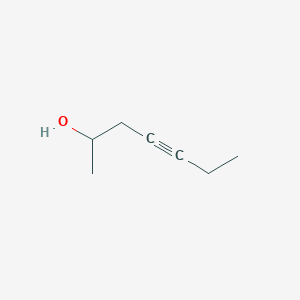
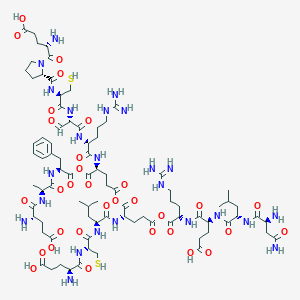
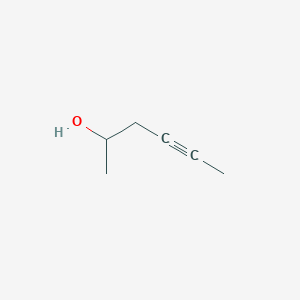
![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)
